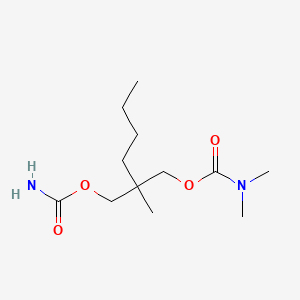
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves multiple steps. The starting material, 2-Butyl-2-methyl-1,3-propanediol, undergoes a series of reactions to form the final product. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and the major products formed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, the compound’s unique properties make it useful for developing new drugs and therapeutic agents. In the industry, it is used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate include 2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate (mebutamate), 2-Methyl-2-propyl-1,3-propanediol (meprobamate), and 2-Butyl-2-ethyl-1,3-propanediol .
Uniqueness: What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly valuable for certain applications, such as its use in developing new therapeutic agents and advanced materials .
Properties
CAS No. |
25642-75-5 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-7-12(2,8-17-10(13)15)9-18-11(16)14(3)4/h5-9H2,1-4H3,(H2,13,15) |
InChI Key |
ODPSQUCKFGXZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(COC(=O)N)COC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















